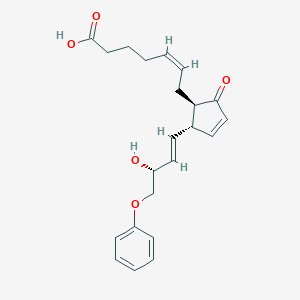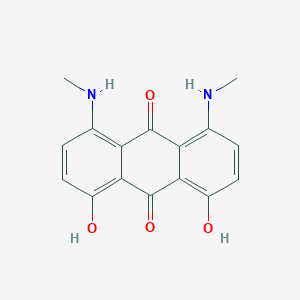
Ácido 2-Fluoropropiónico
Descripción general
Descripción
2-Fluoropropionic acid is an organic compound with the molecular formula C3H5FO2. It is a colorless liquid with a pungent odor, soluble in water, ethanol, and ether. This compound is widely used as a reagent in organic synthesis, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
2-Fluoropropionic acid has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it is used as a building block for the preparation of various fluorinated compounds. Its unique reactivity makes it a valuable reagent for introducing fluorine atoms into organic molecules .
Biology: The compound is used in the preparation of fluorinated fatty acids, which exhibit antifungal properties. These fatty acids are studied for their potential use in developing new antifungal agents .
Medicine: 2-Fluoropropionic acid is labeled with fluorine-18 and used as an imaging agent for detecting prostate cancer in humans. This application leverages the compound’s ability to act as a tracer in positron emission tomography (PET) imaging .
Industry: In the agrochemical industry, 2-Fluoropropionic acid is used as a precursor for the production of herbicides, fungicides, and insecticides. It is also used in the synthesis of intermediates for various agricultural chemicals .
Mecanismo De Acción
Target of Action
2-Fluoropropionic acid is primarily used in the medical field for diagnostic purposes . It is labeled with 18F and is used as an imaging agent for detecting prostate cancer in humans . The primary targets of 2-Fluoropropionic acid are the cancer cells where it helps in the detection and diagnosis of the disease .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and helps in their detection . The interaction of 2-Fluoropropionic acid with its targets results in changes that allow for the detection of prostate cancer .
Biochemical Pathways
The precise biochemical pathways and cellular entities targeted by 2-Fluoropropionic acid have yet to be elucidated . Uptake of 2-fluoropropionic acid appears to correlate with fatty acid synthase (fasn) expression . FASN is the rate-limiting enzyme in the process of de novo fatty acid synthesis, a process that is elevated in multiple cancers .
Pharmacokinetics
It is known that the compound has good in vivo stability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are areas of ongoing research .
Result of Action
The molecular and cellular effects of 2-Fluoropropionic acid’s action primarily involve its role in the detection of prostate cancer . The compound interacts with cancer cells, resulting in changes that allow for the detection and diagnosis of the disease . Additionally, it is used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .
Action Environment
It is known that the compound is a colorless liquid with a boiling point of 131-133°c at 760 mmhg and a density of 1191 g/mL at 25°C . These properties may influence how the compound interacts with its environment and subsequently, its action and efficacy .
Análisis Bioquímico
Biochemical Properties
2-Fluoropropionic acid interacts with various enzymes, proteins, and other biomolecules. For instance, Pseudomonas putida ATCC 12633 was engineered to express a defluorinase enzyme from Delftia acidovorans strain B that had high activity in producing growth-supporting alcohols from organofluorinated compounds of xenobiotic origin . The defluorinase was shown to have complete enantioselectivity for (S)-fluoro substrates .
Cellular Effects
The effects of 2-Fluoropropionic acid on cells are significant. For instance, in a study involving Pseudomonas, the growth yield was significantly lowered by 41% with α-fluorophenylacetic acid or 2-Fluoropropionic acid compared to (S)-mandelic acid or D-lactic acid . Fluoride stress was also indicated by longer lag phases, slower growth, and cell morphology changes on fluorinated substrates .
Molecular Mechanism
The molecular mechanism of 2-Fluoropropionic acid involves its interactions with biomolecules at the molecular level. For instance, it has been shown to inhibit multiple enzymes, including thiolases, lipases, and proteases . It also impedes the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Fluoropropionic acid can change in laboratory settings. For instance, the bacterium Pseudomonas putida ATCC 12633 grew to a high turbidity with stoichiometric release of fluoride from the (S)-enantiomers into the medium . The highest yield of fluoride obtained was 50 mM with 2-Fluoropropionic acid as the growth substrate .
Dosage Effects in Animal Models
The effects of 2-Fluoropropionic acid vary with different dosages in animal models. For instance, in a study involving PC3 tumor-bearing mice models, positron emission tomography imaging demonstrated that R- [18F]FPA was more suitable for PC3 tumor imaging than S- [18F]FPA and [18F]FDG .
Metabolic Pathways
2-Fluoropropionic acid is involved in various metabolic pathways. For instance, it has been shown to participate in lipid metabolism in tumor cells . It is also involved in the defluorination of organofluorine compounds .
Transport and Distribution
It is known that it can transit the membrane as hydrogen fluoride (HF) and manifests significant toxicity in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluoropropionic acid can be synthesized through various methods. One common method involves the fluorination of propionic acid using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: In industrial settings, 2-Fluoropropionic acid is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
2-Fluoropropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoropropionic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction conditions typically involve the use of an acidic or basic medium to facilitate the oxidation process .
Reduction: Reduction of 2-Fluoropropionic acid can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction results in the formation of 2-fluoropropanol, a valuable intermediate in organic synthesis .
Substitution: 2-Fluoropropionic acid can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines. These reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions .
Major Products: The major products formed from these reactions include 2-fluoropropanol, 2-fluoropropionamide, and 2-fluoropropionitrile. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
- 2-Fluoropropionyl chloride
- 2-Fluoropropionamide
- 2-Fluoropropionitrile
Uniqueness: What sets 2-Fluoropropionic acid apart from these similar compounds is its versatility and reactivity. It serves as a valuable intermediate in the synthesis of various fluorinated derivatives, making it a crucial reagent in both research and industrial applications .
Propiedades
IUPAC Name |
2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZPFTCEXIGSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292648 | |
| Record name | 2-Fluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-13-4 | |
| Record name | 6087-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)









